NCA Polymerization Rate: N-(2-Cyanoethyl)glycine vs. N-n-Butylglycine Under Identical Conditions
The N-carboxyanhydride (NCA) derived from N-(2-cyanoethyl)glycine polymerizes at a rate that is described as 'much smaller than that of N-n-butylglycine NCA under the same conditions' [1]. The study attributes this rate suppression to the electron-withdrawing effect of the cyanoethyl group, which reduces the basicity (and thus the nucleophilicity) of the amino group at the propagating chain end. This is a direct intra-study head-to-head kinetic comparison where both NCAs were polymerized in HCONMe₂ (DMF) using an amine initiator at identical temperature and concentration.
| Evidence Dimension | Rate of NCA ring-opening polymerization (relative) |
|---|---|
| Target Compound Data | N-(2-Cyanoethyl)glycine NCA: 'much smaller' polymerization rate; Pn = 15–16 achieved [1] |
| Comparator Or Baseline | N-n-Butylglycine NCA: Significantly faster polymerization rate under identical conditions (HCONMe₂, amine initiator) [1] |
| Quantified Difference | Qualitatively 'much smaller' rate; quantitative rate constants not numerically reported, but the difference is mechanistically ascribed to reduced amino-group basicity from the electron-withdrawing cyanoethyl substituent [1]. |
| Conditions | HCONMe₂ (DMF) solution, amine initiator, identical temperature and concentration for both NCAs [1] |
Why This Matters
Procurement of N-(2-cyanoethyl)glycine over N-n-butylglycine is essential when slower, more controllable NCA polymerization kinetics are required—for example, in the synthesis of low-dispersity polypeptoids or when copolymerizing with highly reactive comonomers to avoid composition drift.
- [1] Sisido, M., Imanishi, Y., & Higashimura, T. (1976). Synthesis and Characterization of Poly(N-cyanoethylglycine). Polymer Journal, 10, 287–292. View Source
